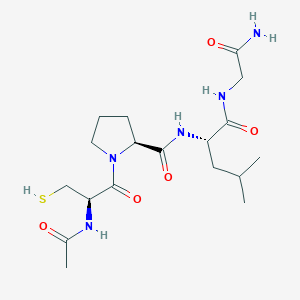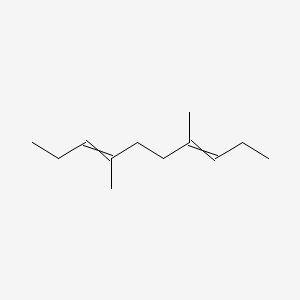
(E)-octadec-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-octadec-2-enedioic acid is an organic compound that belongs to the class of unsaturated dicarboxylic acids It is characterized by the presence of a double bond between the second and third carbon atoms in its 18-carbon chain, with carboxylic acid groups at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-octadec-2-enedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of unsaturated fatty acids. For example, oleic acid can be subjected to ozonolysis followed by oxidative workup to yield this compound. The reaction conditions typically involve the use of ozone (O₃) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of oleic acid. This process involves the use of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(E)-octadec-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of the double bond can yield octadecanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Octadecanedioic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
(E)-octadec-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which (E)-octadec-2-enedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other bioactive molecules. The carboxylic acid groups allow it to participate in various biochemical reactions, while the double bond provides a site for further chemical modifications.
Comparison with Similar Compounds
(E)-octadec-2-enedioic acid can be compared with other unsaturated dicarboxylic acids, such as:
Maleic acid: A shorter-chain dicarboxylic acid with a similar double bond configuration.
Fumaric acid: An isomer of maleic acid with a trans configuration.
Adipic acid: A saturated dicarboxylic acid commonly used in the production of nylon.
The uniqueness of this compound lies in its longer carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties.
Properties
CAS No. |
70445-23-7 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(E)-octadec-2-enedioic acid |
InChI |
InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h13,15H,1-12,14,16H2,(H,19,20)(H,21,22)/b15-13+ |
InChI Key |
YDPSQMGOAILWPE-FYWRMAATSA-N |
Isomeric SMILES |
C(CCCCCCCC(=O)O)CCCCCC/C=C/C(=O)O |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


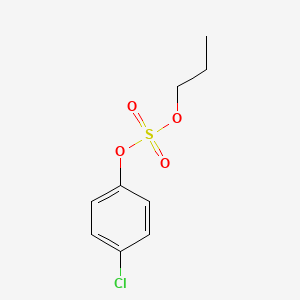

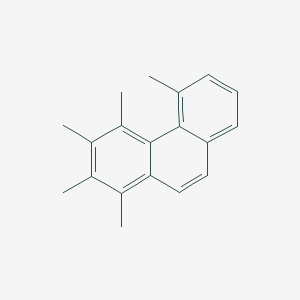

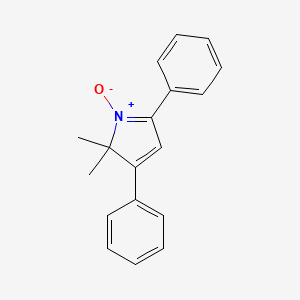
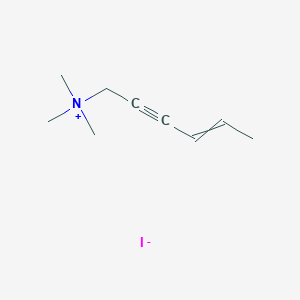
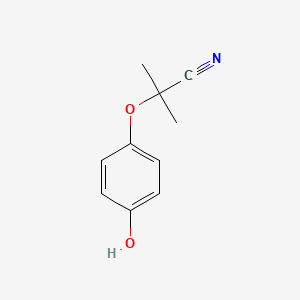
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)

